molecular formula C12H20OS B15201017 Thiophene, 3,4-bis(1,1-dimethylethyl)-, 1-oxide CAS No. 118888-09-8

Thiophene, 3,4-bis(1,1-dimethylethyl)-, 1-oxide

Cat. No.: B15201017
CAS No.: 118888-09-8
M. Wt: 212.35 g/mol
InChI Key: QMLNGJDABPIMFZ-UHFFFAOYSA-N
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Description

3,4-Di-tert-butylthiophene 1-oxide is a heterocyclic organic compound with the molecular formula C12H20OS. It is a derivative of thiophene, where the sulfur atom is oxidized to form a sulfoxide group. This compound is of significant interest in the field of organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Di-tert-butylthiophene 1-oxide typically involves the oxidation of 3,4-Di-tert-butylthiophene. One common method is the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction proceeds as follows:

3,4-Di-tert-butylthiophene+m-CPBA3,4-Di-tert-butylthiophene 1-oxide\text{3,4-Di-tert-butylthiophene} + \text{m-CPBA} \rightarrow \text{3,4-Di-tert-butylthiophene 1-oxide} 3,4-Di-tert-butylthiophene+m-CPBA→3,4-Di-tert-butylthiophene 1-oxide

The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and to ensure high yield and purity of the product .

Industrial Production Methods

While specific industrial production methods for 3,4-Di-tert-butylthiophene 1-oxide are not well-documented, the general approach would involve large-scale oxidation processes using similar oxidizing agents and conditions as described above. The scalability of the reaction would depend on the availability of starting materials and the efficiency of the oxidation process.

Chemical Reactions Analysis

Types of Reactions

3,4-Di-tert-butylthiophene 1-oxide undergoes various types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of thiophene 1,1-dioxide.

    Reduction: Reduction reactions can revert the compound back to 3,4-Di-tert-butylthiophene.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products

Scientific Research Applications

3,4-Di-tert-butylthiophene 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Di-tert-butylthiophene 1-oxide in chemical reactions involves the activation of the sulfoxide group, which can participate in various addition and substitution reactions. The π-face selectivity observed in its reactions is attributed to the conformational changes and orbital interactions at the transition states .

Comparison with Similar Compounds

Similar Compounds

    Thiophene 1-oxide: Lacks the bulky tert-butyl groups, making it less sterically hindered.

    Thiophene 1,1-dioxide: Further oxidized form with different reactivity.

    3,4-Di-tert-butylthiophene: The non-oxidized form of the compound.

Uniqueness

3,4-Di-tert-butylthiophene 1-oxide is unique due to the presence of bulky tert-butyl groups, which influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for studying steric effects and π-face selectivity in organic synthesis .

Properties

CAS No.

118888-09-8

Molecular Formula

C12H20OS

Molecular Weight

212.35 g/mol

IUPAC Name

3,4-ditert-butylthiophene 1-oxide

InChI

InChI=1S/C12H20OS/c1-11(2,3)9-7-14(13)8-10(9)12(4,5)6/h7-8H,1-6H3

InChI Key

QMLNGJDABPIMFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CS(=O)C=C1C(C)(C)C

Origin of Product

United States

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